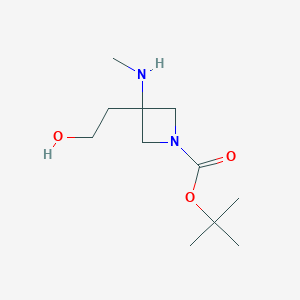

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13789327

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3 |

| Standard InChI Key | XHUGFFSHUCLHDZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a four-membered azetidine ring, which is substituted at the 3-position with both a 2-hydroxyethyl group and a methylamino moiety. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic transformations. Computational modeling predicts a puckered azetidine ring conformation, which influences steric interactions and reactivity (Figure 1).

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |

| InChIKey | XHUGFFSHUCLHDZ-UHFFFAOYSA-N |

Synthetic Methodologies and Reaction Pathways

Multi-Step Synthesis Strategies

The synthesis of tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate typically begins with azetidine precursors. A representative route involves:

-

Ring Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or Grignard addition to a pre-functionalized azetidine.

-

Methylamino Incorporation: Reductive amination or direct alkylation using methylamine derivatives.

-

Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group.

Critical Reaction Conditions

-

Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

-

Catalysts: Palladium or nickel catalysts may facilitate coupling steps.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Yield Optimization and Challenges

Reported yields for analogous azetidine syntheses range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization). Key challenges include:

-

Regioselectivity: Ensuring correct substitution patterns on the azetidine ring.

-

Moisture Sensitivity: The hydroxyethyl group necessitates anhydrous conditions to prevent hydrolysis.

Applications in Pharmaceutical Research and Drug Development

Role as a Synthetic Intermediate

The compound’s functional groups enable diverse transformations:

-

Hydroxyl Group: Participates in esterifications, etherifications, or oxidations to ketones.

-

Methylamino Group: Serves as a site for acylations or Suzuki-Miyaura couplings.

Comparative Analysis with Related Azetidine Derivatives

tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate

This analogue replaces the hydroxyethyl group with a hydroxymethyl group, reducing molecular weight to 216.28 g/mol (C₁₀H₂₀N₂O₃). Key differences include:

-

Reactivity: The shorter hydroxymethyl chain limits steric hindrance, enabling faster reaction kinetics in certain contexts.

-

Applications: Preferred for synthesizing smaller heterocycles or prodrugs.

Table 2: Structural and Functional Comparison

| Property | Hydroxyethyl Derivative | Hydroxymethyl Derivative |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₀H₂₀N₂O₃ |

| Key Functional Group | -CH₂CH₂OH | -CH₂OH |

| Synthetic Flexibility | High (longer chain) | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume